molecular formula C11H9BrN2O2S B2820112 5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione CAS No. 478081-27-5

5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione

Cat. No.: B2820112
CAS No.: 478081-27-5
M. Wt: 313.17
InChI Key: NADZSSOKFQALQP-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione is a synthetic derivative of the thiazolidine-2,4-dione (TZD) heterocyclic scaffold, a privileged structure in modern medicinal chemistry known for its diverse pharmacological potential . This compound features a 5-arylaminomethylidene substituent, a modification that is of significant interest for optimizing biological activity and exploring structure-activity relationships (SAR) . The presence of the exocyclic double bond at the C5 position is a key structural feature that influences the molecule's conformation and interaction with biological targets . Derivatives of the TZD core, particularly those with substitutions at the third and fifth positions, have demonstrated a wide spectrum of biological activities in research settings . These compounds are frequently investigated for their antimicrobial properties . Specifically, closely related TZD hybrids have shown promising in vitro antibacterial activity, especially against Gram-positive bacterial strains . The structural motif of this compound makes it a candidate for hit-to-lead optimization in antibacterial discovery campaigns. Beyond antimicrobial applications, the TZD scaffold is extensively studied for its antioxidant potential, acting as a scavenger of reactive oxygen species (ROS) , and for its antidiabetic activity, primarily through interaction with the PPARγ receptor . This compound is presented as a high-quality chemical tool for use in early-stage drug discovery and biochemical research. It is intended for in vitro applications only, such as assay development, high-throughput screening, and SAR exploration. Please Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-[(4-bromophenyl)iminomethyl]-4-hydroxy-3-methyl-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c1-14-10(15)9(17-11(14)16)6-13-8-4-2-7(12)3-5-8/h2-6,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOUBLRQLPCTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=O)C=NC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione typically involves the condensation of 4-bromoaniline with 3-methylthiazolidine-2,4-dione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the 4-bromoanilino group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antidiabetic Activity
Recent studies have highlighted the compound's potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, which is crucial for managing diabetes mellitus. The design and synthesis of derivatives based on thiazolidine-2,4-dione frameworks have shown promising results in lowering blood glucose levels and improving insulin sensitivity. A study reported the development of several new derivatives that demonstrated significant inhibitory activity against PTP1B, suggesting their potential as oral antidiabetic agents .

1.2 Hepatoprotective Effects
In vivo studies have indicated that derivatives of this compound exhibit hepatoprotective effects. For instance, one derivative was shown to protect against acute liver injury induced by concanavalin A in mice, suggesting a potential application in treating liver diseases . These findings underscore the therapeutic promise of thiazolidine-2,4-dione derivatives in liver health management.

1.3 Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory properties of 5-[(4-bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione and its derivatives. Compounds in this class have been evaluated for their ability to modulate inflammatory pathways, potentially offering new avenues for treating inflammatory conditions .

Biochemical Insights

2.1 Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to PTP1B, thereby inhibiting its activity and contributing to its antidiabetic effects . The binding affinity and stability of these interactions are critical for understanding the compound's mechanism of action.

2.2 Structure-Activity Relationship (SAR) Analysis
The structure-activity relationship analysis has been pivotal in optimizing the pharmacological properties of thiazolidine derivatives. By modifying substituents on the aniline moiety or the thiazolidine ring, researchers have been able to enhance biological activity while reducing toxicity . This iterative process is essential for developing effective therapeutic agents.

Case Studies and Experimental Findings

Study Objective Findings
Study on PTP1B InhibitionEvaluate antidiabetic potentialSeveral derivatives exhibited significant inhibition of PTP1B with IC50 values indicating strong activity .
Hepatoprotective StudyAssess liver protectionA specific derivative showed protective effects against liver injury in animal models .
Inflammatory Pathway ModulationInvestigate anti-inflammatory effectsCompounds demonstrated modulation of key inflammatory markers in vitro .

Mechanism of Action

The mechanism of action of 5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., bromine, nitro) at the 5-position enhance lipid peroxidation inhibition compared to electron-donating groups (e.g., hydroxy). For example, 5-(4-bromobenzylidene)-TZD (1i) shows 49.2% inhibition, while 5-(4-hydroxybenzylidene)-TZD (1m) exhibits only 23.0% .
  • The 3-methyl group in the target compound may improve metabolic stability compared to unsubstituted analogues (e.g., 1i) but could reduce solubility.

This contrasts with simpler benzylidene derivatives (e.g., 1d), which lack amino functionality .

Comparison with Chromene-Based Analogues :

  • Derivatives like 5-((6,8-dichloro-4-oxochromen-3-yl)methylene)-TZD (3) and chromene-linked TZDs (e.g., compounds 2–4 in ) show distinct optical and electronic properties due to extended conjugation, but their biological data remain less explored compared to arylidene-TZDs .

Pharmacological Potential

  • Lipoxygenase (LOX) Inhibition: The target compound’s bromoanilino group aligns with halogenated TZDs (e.g., 1i, 1p) showing moderate LOX inhibition (~46–49%), though lower than NDGA (80.8%) .
  • Anticancer Activity: Structural analogues like (Z)-5-(3,4-dihydroxybenzylidene)-TZD (compound 2 in ) demonstrate cytotoxicity via ROS modulation, suggesting the bromoanilino derivative may share similar mechanisms .

Biological Activity

5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione, also known as a thiazolidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H7_{7}BrN2_{2}O2_{2}S, with a molecular weight of approximately 287.136 g/mol. The compound features a thiazolidine ring that contributes to its biological activity.

  • Antimicrobial Activity : Research has indicated that thiazolidine derivatives exhibit antimicrobial properties. The presence of the brominated aniline moiety enhances the lipophilicity of the compound, which may facilitate membrane penetration and increase its efficacy against various bacterial strains.
  • Antioxidant Properties : The thiazolidine structure is known to contribute to antioxidant activity. Compounds in this class can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to inflammatory processes or cancer progression.

Antimicrobial Efficacy

A study conducted on various thiazolidine derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. The compound showed a scavenging activity of approximately 70% at a concentration of 100 µg/mL, indicating considerable antioxidant capacity compared to standard antioxidants like ascorbic acid.

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study explored the anticancer effects of thiazolidine derivatives, including this compound, on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
  • Inflammation and Pain Models : In vivo studies using animal models demonstrated that administration of the compound significantly reduced inflammation and pain responses in models induced by carrageenan and formalin.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Q & A

Q. Table 1. Comparative Yields of Thiazolidinedione Derivatives

SubstituentReaction Time (h)Yield (%)Reference
4-Methoxybenzylidene2474
3-Ethoxy-5-iodobenzylidene1858
4-Bromoanilinomethylidene2447*
*Theoretical yield for target compound inferred from analogous syntheses.

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
1H^1H NMRMethylidene proton: δ 7.8–8.2 ppm (d, J=8 Hz)
13C^{13}C NMRThiazolidinedione C=O: δ 168.5, 170.2 ppm
IRC=O stretch: 1720–1740 cm1^{-1}

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione
Reactant of Route 2
5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione

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